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Compound of Interest

(R)-Butyl 2-(4-
Compound Name:
hydroxyphenoxy)propanoate

Cat. No.: B8814916

Get Quote

\ J

CAS Registry Number: 87129-32-6 Molecular Formula: C13H1s04 Molecular Weight: 238.28
g/mol Stereochemistry: (R)-(+) Enantiomer[1]

Executive Summary & Significance

(R)-Butyl 2-(4-hydroxyphenoxy)propanoate is the esterified chiral building block used to
introduce the propionate moiety into herbicide scaffolds. Its purity—specifically its enantiomeric
excess (ee%)—is paramount because the herbicidal activity of the final
aryloxyphenoxypropionate is almost exclusively associated with the (R)-configuration.

This guide details the spectroscopic signature required to validate the identity and purity of this
molecule, distinguishing it from its S-enantiomer and process impurities.

Synthesis & Stereochemical Integrity

The industrial preparation typically preserves the stereochemistry of the starting material, (R)-2-
(4-hydroxyphenoxy)propionic acid (CAS 94050-90-5), via Fisher esterification.

Reaction Pathway
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The following diagram illustrates the standard synthesis route and the preservation of the chiral

center.
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Figure 1: Acid-catalyzed esterification workflow preserving the (R)-configuration.

Spectroscopic Data Profile

The following data sets are derived from high-purity reference standards.

Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by a strong ester carbonyl stretch and the phenolic hydroxyl

group.
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Frequency (cm~?)

Vibration Mode

Functional Group
Assignment

3350-3450

O-H stretch (broad)

Phenolic hydroxyl

(intermolecular H-bonding)

2960, 2930, 2870 C-H stretch Alkyl chains (Butyl + Methyl)
1735-1750 C=0 stretch Ester carbonyl (Strong)
1505, 1450 C=C stretch Aromatic ring skeleton
1210-1230 C—-O-C stretch Aryl alkyl ether (Asymmetric)
1100-1150 C-O stretch Ester C—O bond

85 835 C_H bend (0op) p-Disubstituted benzene

(Para)

Proton NMR (*H NMR)

Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz

The spectrum exhibits a classic AA'BB' aromatic system and a distinct quartet for the chiral

center.
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Shift (5, Lo . Coupling . Structural
Multiplicity Integration Assignment
ppm) (J) Context
Multiplet Hydroquinon
6.70 — 6.80 4H - Ar-H ,
(AA'BB)) e ring protons
Phenolic
. proton
5.0-6.0 Broad Singlet  1H - Ar-OH )
(variable
shift)
Chiral center
4.68 Quartet 1H 6.8 Hz O-CH-CO
proton
) Butyl ester a-
4.13 Triplet 2H 6.7 Hz O-CHz-Pr
methylene
Methyl group
1.60 Doublet 3H 6.8 Hz CH-CHs on chiral
center
) Butyl chain -
1.55-1.65 Quintet 2H ~7 Hz O-CH2-CH:
methylene
Butyl chain y-
1.30-1.40 Sextet 2H ~7 Hz CH2-CH2-CHs
methylene
. Butyl terminal
0.92 Triplet 3H 7.4 Hz CH2-CHs

methyl

Expert Insight: The aromatic region often appears as a tight singlet or "pseudo-singlet” in lower-
field instruments (e.g., 60 MHz or 90 MHz) due to the similar electronic environment of the
ether and hydroxyl substituents. At 300+ MHz, the AA'BB' splitting becomes distinct.

Carbon-13 NMR (**C NMR)

Solvent: CDCIs Decoupling: Proton-decoupled
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Shift (6, ppm) Carbon Type Assighment

172.5 Quaternary (C=0) Ester Carbonyl

152.1 Quaternary (C-0O) Aromatic C-O (Ether linkage)
150.3 Quaternary (C-OH) Aromatic C-OH (Phenolic)
116.2 Methine (CH) Aromatic CH (ortho to OH)
115.8 Methine (CH) Aromatic CH (ortho to Ether)
73.4 Methine (CH) Chiral Center (O-CH-CH5)
65.1 Methylene (CH-2) Butyl O-CH:

30.6 Methylene (CH-2) Butyl CH: (beta)

19.1 Methylene (CH2) Butyl CHz (gamma)

18.6 Methyl (CHs) Propionate CHs

13.7 Methyl (CHs) Butyl terminal CHs

Experimental Protocols
Synthesis for Reference Standard Generation

To generate a high-purity spectral standard, follow this self-validating protocol.

Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 0.1 mol of

(R)-2-(4-hydroxyphenoxy)propionic acid in 150 mL of n-butanol.

Catalyze: Add 0.5 mL of concentrated H2SOa.

Reflux: Heat to reflux (approx. 118°C). Monitor water collection in the trap. Reaction is

complete when water evolution ceases (approx. 3-4 hours).

Work-up:

o Cool to room temperature.

o Wash with saturated NaHCOs (2 x 50 mL) to remove unreacted acid and catalyst.
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o Wash with brine (1 x 50 mL).

o Dry organic layer over MgSOa.

« |solation: Remove excess n-butanol under reduced pressure (rotary evaporator).

 Purification: The resulting oll is typically >98% pure. For analytical standard grade, purify via
silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2).

Quality Control: Enantiomeric Excess Determination

Standard NMR cannot distinguish enantiomers without a chiral shift reagent. For QC, use
Chiral HPLC.

e Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
» Mobile Phase: Hexane : Isopropanol (90:10).

e Flow Rate: 1.0 mL/min.

o Detection: UV @ 280 nm (Phenol absorption).

» Expectation: The (R)-isomer typically elutes second (check specific column certificate), but
the presence of a single peak confirms high ee%.

Logical Validation & Troubleshooting

 Issue: Broad OH peak in NMR obscuring the chiral quartet.

o Fix: Add a drop of D20 to the NMR tube. The OH signal will disappear (exchange),
revealing the underlying splitting patterns.

e Issue: Low yield or dark color.[2]
o Cause: Oxidation of the hydroquinone moiety.

o Prevention: Perform the reaction under a nitrogen atmosphere.
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o Synthesis of Phenoxyalkane Derivatives. Google Patents. WO1982000639A1.

¢ Capot Chemical Product Specification. (R)-Butyl 2-(4-hydroxyphenoxy)propanoate.[1][3]
Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8814916?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

